4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole
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Overview
Description
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole is an organosilicon compound characterized by a five-membered ring structure containing silicon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization to form the silole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted silole derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the silicon atom can form bonds with various organic and inorganic species. These interactions can influence biochemical pathways and material properties.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Another n-type dopant with similar applications.
Uniqueness
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole is unique due to its specific combination of a silole ring with nitro and methyl substituents. This structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
83092-49-3 |
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Molecular Formula |
C17H17NO2Si |
Molecular Weight |
295.41 g/mol |
IUPAC Name |
4-methyl-3-nitro-1,1-diphenyl-2,3-dihydrosilole |
InChI |
InChI=1S/C17H17NO2Si/c1-14-12-21(13-17(14)18(19)20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12,17H,13H2,1H3 |
InChI Key |
PTUQOFIHMQUKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[Si](CC1[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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